N-(2,2,2-Trifluoroethylidene)-4-methoxyaniline
Overview
Description
N-(2,2,2-Trifluoroethylidene)-4-methoxyaniline is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a methoxy group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trifluoroethylidene)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with a trifluoroethylidene reagent. One common method is the anodic oxidation of 2,2,2-trifluoroethylamine and diaryl disulfides in acetonitrile (MeCN) with tetraethylammonium perchlorate (Et4NClO4) as the electrolyte and magnesium bromide (MgBr2) as a redox mediator . This method provides a straightforward and efficient route to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trifluoroethylidene)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(2,2,2-Trifluoroethylidene)-4-methoxyaniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trifluoroethylidene)-4-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and activity. The methoxy group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Trifluoroethylidene)-4-methoxyaniline: Characterized by the presence of both trifluoromethyl and methoxy groups.
N-(2,2,2-Trifluoroethylidene)-4-chloroaniline: Similar structure but with a chloro group instead of a methoxy group.
N-(2,2,2-Trifluoroethylidene)-4-nitroaniline: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness
This compound is unique due to the combination of its trifluoromethyl and methoxy groups, which impart distinct electronic and steric effects. These properties make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-14-8-4-2-7(3-5-8)13-6-9(10,11)12/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWGIYHMKDEQNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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